molecular formula C17H20N4O B2433257 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one CAS No. 2097894-78-3

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one

Cat. No. B2433257
CAS RN: 2097894-78-3
M. Wt: 296.374
InChI Key: FCVWMAYQHSZABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Antifungal Applications

A study by Zambrano-Huerta et al. (2019) detailed the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, highlighting their significant antifungal activity against Candida spp., suggesting potential for similar compounds in antifungal research (Zambrano-Huerta et al., 2019).

Antimicrobial and Antioxidant Activities

Saundane and Walmik (2013) synthesized azetidinone and thiazolidinone derivatives linked to an indole nucleus, reporting their evaluation for antimicrobial, antimycobacterial, and antioxidant activities. This research indicates the compound's relevance in the development of new antimicrobial and antioxidant agents (Saundane & Walmik, 2013).

Catalysis in Organic Synthesis

Tornøe, Christensen, and Meldal (2002) described a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles. This method's compatibility with solid-phase peptide synthesis indicates its utility in synthesizing complex organic molecules, including potential derivatives of the compound of interest (Tornøe et al., 2002).

Antimalarial Activity

Research by D’hooghe et al. (2011) on the synthesis of 2-amino-3-arylpropan-1-ols and triazole derivatives explored their evaluation for antimalarial activity. Although the specific compound is not mentioned, this study underscores the potential of structurally related compounds in antimalarial drug development (D’hooghe et al., 2011).

Enzyme Inhibition Studies

Doucet et al. (1997) focused on the synthesis of N-aryl-3,3-dihalogenoazetidin-2-ones and their stereospecific synthesis, demonstrating their function as inhibitors of human leukocyte elastase, showcasing the compound's relevance in enzyme inhibition and potential therapeutic applications (Doucet et al., 1997).

properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(9-6-13-4-2-1-3-5-13)20-10-15(11-20)21-12-16(18-19-21)14-7-8-14/h1-5,12,14-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVWMAYQHSZABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one

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